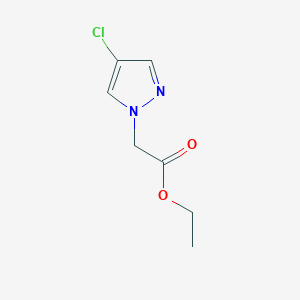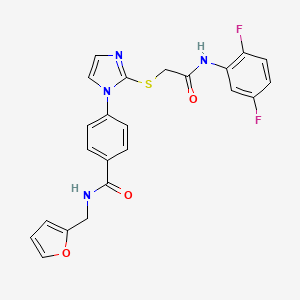![molecular formula C19H16Cl2N2O3 B2603333 [(Z)-[1-[(2,4-二氯苯基)甲基]-2-氧代吲哚-3-亚胺基]氨基] 2-甲基丙酸酯 CAS No. 303997-05-9](/img/structure/B2603333.png)
[(Z)-[1-[(2,4-二氯苯基)甲基]-2-氧代吲哚-3-亚胺基]氨基] 2-甲基丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial Activity
1,2,4-Triazoles, including the 1,2,4-oxadiazole ring system, have been extensively studied for their biological activities. The compound , 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one, falls within this class. Recent research has highlighted its potential as an antibacterial agent. It exhibits promising activity against various bacterial strains, making it a candidate for further investigation in the fight against bacterial infections .
Anticancer Properties
The 1,2,4-oxadiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological effects. In the context of cancer research, this compound has demonstrated interesting anticancer properties. Researchers are exploring its potential as a novel chemotherapeutic agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary investigations suggest that 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one may possess anti-inflammatory activity. Researchers are examining its impact on inflammatory pathways and its potential as a therapeutic agent for managing inflammation-related diseases .
Neuroprotective Potential
Neurodegenerative diseases pose significant challenges, and finding neuroprotective agents is essential. This compound has shown promise as a neuroprotective agent, potentially safeguarding neurons from damage and degeneration. Its effects on neuronal pathways and cellular processes are under scrutiny, with the goal of developing targeted therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
Given the global prevalence of diabetes, identifying new antidiabetic compounds is critical. The 1,2,4-oxadiazole core structure has been associated with antidiabetic effects. Researchers are investigating whether 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one can modulate glucose metabolism, enhance insulin sensitivity, or impact other relevant pathways. Its potential as an adjunct therapy for diabetes management is an active area of study .
Structure-Activity Relationships (SAR) and Mechanisms
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological effects. Researchers are exploring how specific modifications affect its activity profile. Additionally, investigations into its molecular mechanisms of action are ongoing. These insights will guide further development and refinement of this compound for therapeutic applications .
属性
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11(2)19(25)26-22-17-14-5-3-4-6-16(14)23(18(17)24)10-12-7-8-13(20)9-15(12)21/h3-9,11H,10H2,1-2H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXWZDCORUHKT-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)


![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
![(2-Ethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2603259.png)
![3-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603260.png)

![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2603264.png)
![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)

![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)